PLX7486 is a synthetic organic compound classified as a small molecule inhibitor targeting the colony-stimulating factor 1 receptor, tropomyosin receptor kinases, and Fms kinases. It is designed for oral administration and exhibits potent and selective pharmacological properties, making it a candidate for cancer therapy, particularly in advanced solid tumors such as pancreatic cancer and tenosynovial giant cell tumors . The compound is currently under investigation in clinical trials to evaluate its efficacy and safety.
PLX7486 is developed by Plexxikon, a biotechnology company focused on developing targeted therapies for cancer. The compound falls under the category of kinase inhibitors, which are vital in the modulation of signaling pathways involved in cancer progression. Its classification highlights its potential role in targeted therapy, especially for malignancies with specific genetic alterations, such as NTRK gene fusions .
The synthesis of PLX7486 involves multiple steps typical of small molecule drug development. While specific synthetic routes and reagents have not been publicly disclosed, the general approach for synthesizing similar compounds often includes:
Detailed methodologies for PLX7486 synthesis remain proprietary to Plexxikon .
While specific chemical reactions involving PLX7486 have not been detailed in available literature, the compound's mechanism of action involves inhibition of kinase activity. This typically entails:
The efficacy of PLX7486 in inhibiting its targets is assessed through biochemical assays measuring kinase activity in vitro .
PLX7486 exerts its anti-cancer effects primarily through the inhibition of colony-stimulating factor 1 receptor signaling pathways that play a significant role in tumor microenvironment modulation and immune evasion. By blocking these pathways, PLX7486 can potentially reduce tumor-associated macrophage recruitment and activation, leading to decreased tumor growth and metastasis.
Additionally, its inhibition of tropomyosin receptor kinases may affect cellular proliferation and survival pathways, particularly in cancers harboring NTRK fusions .
Although specific physical properties such as melting point or solubility have not been disclosed for PLX7486, compounds of this class generally exhibit:
These properties are essential for ensuring effective delivery and action within biological systems .
PLX7486 is primarily being investigated for its applications in oncology. Its potential uses include:
PLX7486 is a synthetic organic small-molecule tyrosine kinase inhibitor developed by Plexxikon using their proprietary Scaffold-Based Drug Discovery platform. The compound belongs to the class of ATP-competitive inhibitors targeting the kinase domain of specific receptor tyrosine kinases (RTKs). While its exact chemical structure remains undisclosed in public literature, it is characterized as a solid powder with >98% purity, high stability (>5 years when stored at -20°C), and solubility profiles favoring organic solvents like DMSO over aqueous solutions [1] [5] [9]. Its molecular weight, critical for pharmacokinetic behavior, is referenced in solubility calculations for stock solutions (e.g., 10 mM stock requires 11.51 mL solvent per 10 mg) [1].
PLX7486 demonstrates dual inhibitory activity against two key kinase families:
Table 1: Kinase Selectivity Profile of PLX7486
Target Kinase | Biological Role | Inhibition Potency |
---|---|---|
CSF1R (Fms) | TAM polarization, tumor immunosuppression | High (IC₅₀ ~nM range)* |
TrkA (NTRK1) | Cell proliferation/differentiation | High |
TrkB (NTRK2) | Neuronal survival, oncogenic fusions | High |
TrkC (NTRK3) | Developmental signaling, fusion driver | High |
c-KIT/VEGFR2 | Off-target kinases | Negligible |
*Exact IC₅₀ values undisclosed; potency inferred from functional studies [1] [5] [8].
This selectivity arises from PLX7486’s ability to occupy the ATP-binding pocket of CSF1R and Trk isoforms while sparing structurally divergent kinases. The hinge region residues (72–78% identical across TrkA/B/C) enable conserved interactions, while CSF1R’s unique juxtamembrane domain allows differential binding [4] [6].
Though no public crystal structures of PLX7486-kinase complexes exist, its pharmacophore can be deduced from related inhibitors and biochemical data:
Structure-Activity Relationship (SAR) Insights:
Table 2: Comparative Selectivity of TRK/CSF1R Inhibitors
Inhibitor | TRK Potency | CSF1R Potency | Key Off-Targets |
---|---|---|---|
PLX7486 | High | High | Minimal |
Pexidartinib | Low | High (IC₅₀=17 nM) | c-KIT, FLT3 |
Larotrectinib | High (IC₅₀<10 nM) | None | ROS1, ALK |
Entrectinib | High | Low | ROS1, ALK |
Data synthesized from [3] [6] [8].
PLX7486 exemplifies structure-driven optimization where dual-target engagement is achieved without compromising kinase selectivity—a key advancement over pan-kinase inhibitors like imatinib [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0